Cas no 1004408-15-4 (N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide)

N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide is a specialized organic compound featuring a unique molecular structure combining a cyanocyclopentyl group with a methylimidazole-thioacetamide moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or bioactive scaffold. The presence of the nitrile group enhances reactivity, while the imidazole-thioether linkage may contribute to binding interactions in biological systems. Its well-defined structure allows for precise modifications, making it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound's stability and synthetic accessibility further support its utility in advanced chemical studies.
N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide structure
1004408-15-4 structure
Product name:N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide
CAS No:1004408-15-4
MF:C12H16N4OS
Molecular Weight:264.346640586853
CID:6237226
PubChem ID:7364565

N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide 化学的及び物理的性質

名前と識別子

    • N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide
    • EN300-26685234
    • N-(1-cyanocyclopentyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
    • AKOS008334004
    • 1004408-15-4
    • Z18500055
    • インチ: 1S/C12H16N4OS/c1-16-7-6-14-11(16)18-8-10(17)15-12(9-13)4-2-3-5-12/h6-7H,2-5,8H2,1H3,(H,15,17)
    • InChIKey: BXXAVTVGRAYBNL-UHFFFAOYSA-N
    • SMILES: S(C1=NC=CN1C)CC(NC1(C#N)CCCC1)=O

計算された属性

  • 精确分子量: 264.10448232g/mol
  • 同位素质量: 264.10448232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 358
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 96Ų

N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26685234-0.05g
N-(1-cyanocyclopentyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
1004408-15-4 95.0%
0.05g
$212.0 2025-03-20

N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide 関連文献

N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamideに関する追加情報

Research Update on N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide (CAS: 1004408-15-4)

Recent studies on N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide (CAS: 1004408-15-4) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention for its promising biological activities, particularly in targeting specific enzymatic pathways involved in inflammatory and oncogenic processes.

The synthesis and characterization of N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide have been detailed in recent publications, emphasizing its high purity and stability under physiological conditions. Advanced spectroscopic techniques, including NMR and mass spectrometry, were employed to confirm the compound's molecular structure and integrity, ensuring its suitability for further pharmacological evaluations.

In vitro studies have demonstrated the compound's efficacy in inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and protein kinase B (Akt), which are critical mediators of inflammation and cancer progression. Notably, the compound exhibited selective inhibition with IC50 values in the low micromolar range, suggesting its potential as a targeted therapeutic agent with minimal off-target effects.

Further investigations into the pharmacokinetic properties of N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide revealed favorable absorption and distribution profiles in animal models. The compound demonstrated good oral bioavailability and sustained plasma concentrations, supporting its development as an orally administered drug candidate. Additionally, preliminary toxicity assessments indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Recent preclinical studies have explored the compound's therapeutic potential in models of chronic inflammation and solid tumors. Results indicated significant reductions in inflammatory markers and tumor growth inhibition, underscoring its dual utility in both anti-inflammatory and anti-cancer applications. Mechanistic studies further elucidated its mode of action, involving the modulation of downstream signaling pathways such as NF-κB and PI3K/Akt/mTOR.

Collaborative research efforts are currently underway to optimize the compound's formulation and delivery systems, aiming to enhance its therapeutic efficacy and reduce potential side effects. Innovations in nanoparticle-based delivery and prodrug strategies are being investigated to improve bioavailability and target specificity.

In conclusion, N-(1-cyanocyclopentyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamide represents a promising candidate for further development in the treatment of inflammatory diseases and cancer. Its unique chemical structure, combined with robust biological activity and favorable pharmacokinetic properties, positions it as a valuable addition to the pipeline of novel therapeutic agents. Future research will focus on advancing the compound through clinical trials to validate its efficacy and safety in human subjects.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd